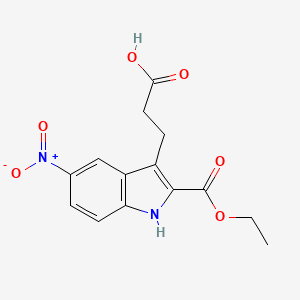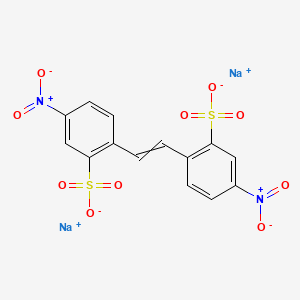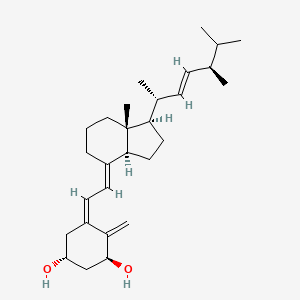
多沙钙化醇
描述
Doxercalciferol is a synthetic analog of ergocalciferol, also known as vitamin D2 . It is used to help maintain healthy levels of parathyroid hormone in people with chronic kidney disease who are on dialysis . It is also used for the treatment of secondary hyperparathyroidism and metabolic bone disease .
Synthesis Analysis
Doxercalciferol is synthesized from ergosterol . An efficient 2-stage method for the synthesis of Doxercalciferol has been developed, which is used in disorders of calcium-phosphorus homeostasis in chronic dialysis patients .Molecular Structure Analysis
The molecular formula of Doxercalciferol is C28H44O2 . The molecular weight is 412.6 g/mol . The structure of Doxercalciferol includes various functional groups and bonds that contribute to its biological activity .科学研究应用
Treatment of Secondary Hyperparathyroidism
Doxercalciferol is widely used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . It is effective for patients on dialysis, as well as for those with Stage 3 or Stage 4 chronic kidney disease .
Management of Chronic Kidney Disease
Doxercalciferol is indicated for use in adult patients with Stage 3 or Stage 4 chronic kidney disease . It helps manage the complications associated with kidney disease, particularly those related to calcium and phosphate balance.
Regulation of Blood Calcium Levels
Doxercalciferol, like other vitamin D analogs, plays a crucial role in regulating blood calcium levels . It helps maintain these levels within the range required for essential body functions.
Treatment of Hypocalcemia
Doxercalciferol has been used in the treatment of hypocalcemia , a condition characterized by low levels of calcium in the blood. It helps increase calcium levels, thereby alleviating the symptoms of this condition.
Treatment of Osteoporosis
Doxercalciferol has been used in the treatment of osteoporosis . It helps increase bone density and strength, thereby reducing the risk of fractures.
Use as a Prodrug for Active Vitamin D
Doxercalciferol is a synthetic vitamin D2 analog that undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This makes it a valuable prodrug for active vitamin D.
作用机制
Target of Action
Doxercalciferol primarily targets the parathyroid glands and bone cells (osteoblasts) . The parathyroid glands play a crucial role in maintaining the body’s calcium balance, while osteoblasts are involved in bone formation .
Mode of Action
Doxercalciferol is a synthetic vitamin D2 analog that undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite interacts with specific receptor proteins in the target tissues . It acts directly on the parathyroid glands to suppress parathyroid hormone (PTH) synthesis and secretion, and on bone cells to stimulate skeletal growth .
Biochemical Pathways
The primary biochemical pathway affected by doxercalciferol involves the regulation of blood calcium levels . The biologically active metabolites of doxercalciferol control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the mobilization of calcium from the skeleton .
Pharmacokinetics
Doxercalciferol is a prodrug, which means it is inert until activated by the liver . The consequence of in vivo activation of doxercalciferol is the release of the major metabolite of doxercalciferol (1α,25- [OH] 2 D 2 ) with a mean elimination half-life of approximately 32 to 37 hours .
Result of Action
The molecular and cellular effects of doxercalciferol’s action include the suppression of parathyroid synthesis and secretion, and the stimulation of skeletal growth . These effects help to regulate blood calcium levels, which are essential for various body functions .
安全和危害
Doxercalciferol may cause serious allergic reactions, including anaphylaxis and angioedema . Other side effects include chest discomfort, difficulty breathing, chest pain, and slow heartbeats . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and use only in an area provided with appropriate exhaust ventilation .
属性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-CGMHZMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034214 | |
| Record name | 1-Hydroxyvitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Relatively insoluble | |
| Record name | Doxercalciferol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. | |
| Record name | Doxercalciferol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Doxercalciferol | |
CAS RN |
54573-75-0 | |
| Record name | Doxercalciferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54573-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxercalciferol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054573750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxercalciferol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxyvitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7α-methyl-1-[(1R,2E)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXERCALCIFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DIZ9LF5Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does doxercalciferol exert its biological effects?
A1: Doxercalciferol (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.
Q2: Can you elaborate on the specific downstream effects of doxercalciferol mediated by VDR activation?
A2: Doxercalciferol, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, doxercalciferol exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]
Q3: Does doxercalciferol impact tissues beyond those involved in mineral metabolism?
A3: While primarily known for its role in mineral homeostasis, research suggests that doxercalciferol might have broader biological effects. For example, studies have shown that doxercalciferol can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for doxercalciferol to impact systems beyond classical vitamin D-related pathways.
Q4: What is the molecular formula and weight of doxercalciferol?
A4: The molecular formula of doxercalciferol is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]
Q5: Are there specific spectroscopic data available for the characterization of doxercalciferol?
A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of doxercalciferol and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of doxercalciferol and its metabolites in biological matrices. []
Q6: What is known about the stability of doxercalciferol?
A6: Doxercalciferol, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]
Q7: Are there specific formulation strategies to enhance doxercalciferol stability, solubility, or bioavailability?
A7: Several formulation strategies have been explored to improve the stability and bioavailability of doxercalciferol. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize doxercalciferol's therapeutic potential.
Q8: What is the pharmacokinetic profile of doxercalciferol?
A8: Doxercalciferol is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []
Q9: Has the efficacy of doxercalciferol been investigated in preclinical models?
A10: Doxercalciferol has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, doxercalciferol has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []
Q10: What about the clinical efficacy of doxercalciferol?
A11: Clinical trials have explored doxercalciferol's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that doxercalciferol effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []
Q11: What are the potential adverse effects associated with doxercalciferol?
A12: As with other vitamin D analogs, the primary safety concern with doxercalciferol is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.
Q12: What are the alternatives to doxercalciferol in managing secondary hyperparathyroidism?
A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.
Q13: What are some important research tools and resources for studying doxercalciferol?
A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of doxercalciferol. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of doxercalciferol on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of doxercalciferol. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of doxercalciferol in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of doxercalciferol in various clinical contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




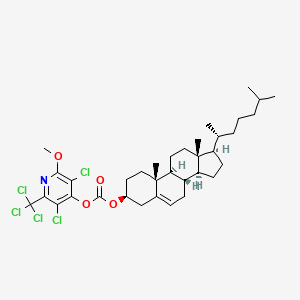
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)




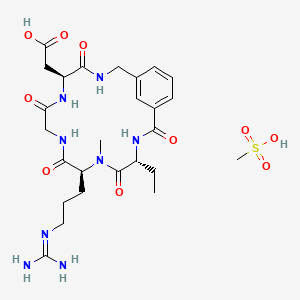
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B1670835.png)


![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
